2-(4-Methoxyphenyl)-4-quinolinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3813-92-1 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-10H,1H3,(H,17,18) |
InChI Key |
YKUDSEKRLNZNTN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenyl 4 Quinolinol and Analogues
Established Synthetic Pathways to 4-Quinolinol Derivatives
Classical methods for the synthesis of 4-quinolinols, which often serve as precursors to 2-aryl substituted derivatives like 2-(4-methoxyphenyl)-4-quinolinol, have been well-established for over a century. nih.gov These pathways, while foundational, often require harsh reaction conditions such as high temperatures and the use of strong acids. nih.gov
Gould–Jacobs Cyclization Reaction Principles
The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or an acylmalonic ester. wikipedia.org This initial step forms an anilidomethylenemalonic ester.
The subsequent and critical step is a thermal cyclization, which proceeds through a 6-electron process to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.org Saponification of the ester group, followed by decarboxylation, ultimately affords the desired 4-hydroxyquinoline (B1666331). wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org
The reaction mechanism initiates with a nucleophilic attack by the amine nitrogen on the malonic ester derivative, leading to the substitution of an alkoxy group. wikipedia.org The resulting intermediate then undergoes an intramolecular cyclization upon heating to form the quinoline (B57606) ring system. wikipedia.org
A key challenge in the Gould-Jacobs reaction is the high temperature required for the intramolecular cyclization, which can sometimes lead to product degradation. ablelab.eu Therefore, careful optimization of the reaction time and temperature is crucial to maximize the yield. ablelab.eu Microwave-assisted heating has been explored as a method to improve yields and reduce reaction times. ablelab.eu For instance, increasing the temperature from 250 °C to 300 °C in a microwave synthesizer significantly increased the yield of a quinoline product, although further increases in time and temperature led to decomposition. ablelab.eu
The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and the use of asymmetrically substituted anilines can result in a mixture of products. mdpi.com
Conrad–Limpach Synthesis Approaches and Applications
The Conrad-Limpach synthesis, first reported in 1887, is another classical method for preparing 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The initial reaction, typically conducted at room temperature, yields a β-aminoacrylate as the kinetic product. wikipedia.org
The crucial step in the Conrad-Limpach synthesis is the thermal cyclization of the intermediate Schiff base, which requires heating to approximately 250 °C to facilitate the electrocyclic ring closure. wikipedia.org The use of a high-boiling, inert solvent such as mineral oil can significantly improve the yields of the 4-hydroxyquinoline product. wikipedia.orgtandfonline.com The reaction mechanism involves several keto-enol tautomerizations, which are often catalyzed by a strong acid like hydrochloric acid or sulfuric acid. wikipedia.org The final product is typically depicted as the 4-hydroxyquinoline (enol form), but it is believed that the 4-quinolone (keto form) is the predominant tautomer. wikipedia.org
The choice of solvent is critical, as the cyclization requires the formation of a high-energy imine-enol tautomer and involves breaking the aromaticity of the phenyl ring. nih.gov Studies have shown that the reaction yield generally increases with the boiling point of the solvent. tandfonline.com
Biere-Seelen's and Dieckmann's Condensation Methodologies
The Biere-Seelen synthesis, developed in 1979, offers a route to quinoline-4-ones starting from methyl anthranilate. mdpi.com The process begins with a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, forming an enaminoester. mdpi.com This intermediate is then cyclized in the presence of a strong base to produce a quinolin-4-one diester. mdpi.com
The Dieckmann condensation is an intramolecular base-catalyzed reaction of a diester to form a cyclic β-keto ester. organic-chemistry.org This method is effective for creating five- or six-membered rings and is typically carried out using a sodium alkoxide in an alcohol solvent. organic-chemistry.org In the context of quinolinone synthesis, a modification of the Dieckmann condensation can be applied. For example, 3-alkyl-4-hydroxy-2-quinolones have been synthesized in high yields through the intramolecular condensation of substituted malonic acid ethyl ester 2-carbalkoxyanilides. researchgate.net The reaction can also be performed thermally; for instance, heating ethyl 2-ethoxycarbonylmalonanilate in boiling diphenyl oxide leads to the formation of a quinolone derivative. researchgate.net
Snieckus' Synthesis and Related Regioselective Methodologies
The Snieckus synthesis provides a regioselective route to γ-hydroxyquinoline derivatives. mdpi.com This method is a modification of the Niementovsky reaction and involves a sequence of ortho-metallation reactions followed by amination. mdpi.com The process starts with the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com This imine is then treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization and form the quinolin-4-one. mdpi.com
Camps' Method for Intramolecular Cyclization of N-(2-Acylaryl)amides
The Camps cyclization, discovered by Rudolf Camps in 1899, is a base-catalyzed intramolecular reaction of N-(2-acylaryl)amides to produce quinolin-2-ones or quinolin-4-ones. mdpi.comwikipedia.org The regioselectivity of the reaction, determining whether a 2-one or 4-one is formed, depends on the structure of the starting material and the reaction conditions. mdpi.com The mechanism involves an intramolecular aldol-type condensation of the enolizable N-(2-acylaryl)amide. mdpi.com
The necessary N-(2-acylaryl)amide precursors can be prepared through methods such as the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride or by the Friedel-Crafts acylation of anilides. mdpi.com A modern variation of this method, developed by Buchwald's group, involves a rapid, two-step synthesis of 2-aryl-4-quinolinones. mdpi.com In this approach, the N-(2-acylaryl)amide precursor is obtained via a copper-catalyzed amidation of a 2-haloacetophenone, followed by the base-mediated Camps cyclization, affording the desired products in good yields. mdpi.com
Modern and Advanced Synthetic Techniques
While classical methods are robust, modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile techniques for the synthesis of 4-quinolinol derivatives. mdpi.com These advanced methods often utilize transition metal catalysis, microwave irradiation, and multicomponent reactions to overcome the limitations of traditional approaches, such as harsh conditions and long reaction times. mdpi.comrsc.org
Recent advancements include palladium-catalyzed oxidative carbonylation, where amines and ketones react with carbon monoxide as the carbonyl source. rsc.org Copper-catalyzed reactions have also been employed, for instance, in the heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones to yield 1,2-disubstituted 4-quinolones. organic-chemistry.org Furthermore, transition-metal-free oxidative cyclization reactions of alkynes with isatins provide a facile route to structurally diverse 4-quinolones. organic-chemistry.org Another innovative approach involves the DABCO-mediated decarboxylative cyclization of isatoic anhydrides with active methylene (B1212753) compounds under microwave irradiation, which offers mild conditions and short reaction times. rsc.org A simple and efficient multicomponent protocol for the synthesis of a furo[3,2-h]quinoline derivative related to this compound has been developed using 8-hydroxyquinoline (B1678124), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com
These modern techniques often provide access to a wider range of substituted quinolinols with high functional group tolerance and are amenable to large-scale synthesis. rsc.orgorganic-chemistry.org
Palladium-Catalyzed Carbonylation Reactions in Quinoline-4-one Synthesis
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, prized for their efficiency and functional group tolerance. nih.gov In the realm of quinoline synthesis, palladium catalysis facilitates the construction of the quinolone framework through various coupling and cyclization strategies.
One prominent approach involves the palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal or internal alkynes. nih.gov This method allows for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. nih.gov Another strategy is the palladium-catalyzed [3 + 3] annulation of diarylamines with α,β-unsaturated acids, which provides direct access to 4-substituted-quinolin-2(1H)-ones. nih.gov The use of trifluoroacetic acid (TFA) is critical in this reaction to prevent the decarboxylation of the α,β-unsaturated acid. nih.gov
Furthermore, palladium-catalyzed cascade reactions have emerged as a powerful tool. For instance, the reaction of o-aminocinnamonitriles with arylhydrazines, catalyzed by palladium, offers an efficient route to quinolines. nih.gov This process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov Similarly, the oxidative cyclization of aryl allyl alcohols and anilines can be achieved using a palladium catalyst, yielding a range of quinolines. rsc.orgmendeley.com
A sustainable method for the one-pot synthesis of alkyl arylacetates and furanyl acetates has been developed via Pd-catalyzed methoxycarbonylation. mdpi.com This process, which can be applied to the synthesis of precursors for quinolinol derivatives, utilizes a palladium acetate/DPPF catalytic system and can be performed under mild conditions. mdpi.com
Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis
| Reactants | Catalyst/Reagents | Product Type | Reference |
| 2-Iodoanilines, Alkynes | Palladium catalyst | 3,4-Disubstituted quinolin-2(1H)-ones | nih.gov |
| Diarylamines, α,β-Unsaturated acids | Palladium catalyst, TFA | 4-Substituted-quinolin-2(1H)-ones | nih.gov |
| o-Aminocinnamonitriles, Arylhydrazines | Palladium catalyst | Quinolines | nih.gov |
| Aryl allyl alcohols, Anilines | Palladium catalyst | Quinolines | rsc.orgmendeley.com |
| Alkylaryl/Furanyl alcohols, CO, CH3OH | Pd(OAc)2/DPPF, Activator, Base | Alkylaryl/Furanyl acetates | mdpi.com |
Multicomponent Reaction (MCR) Approaches for Fused Quinoline Systems
Multicomponent reactions (MCRs) are highly valued for their atom and step economy, enabling the construction of complex molecules from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been successfully applied to the synthesis of quinoline and fused quinoline systems.
The Povarov reaction, which involves the interaction of anilines, aldehydes, and activated olefins, is a classic MCR for generating tetrahydroquinolines. nih.gov These can then be oxidized to the corresponding quinolines using reagents like manganese dioxide. nih.gov A variation of this is the molecular iodine-catalyzed Povarov reaction, which directly yields quinoline derivatives from anilines, aldehydes, and alkynes. nih.gov
Another significant MCR is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com This reaction is instrumental in the synthesis of compounds like Brequinar, an immunosuppressant and potential anticancer agent. mdpi.com
Furthermore, a three-component reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid has been developed to synthesize 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This telescoped process first involves the condensation of the starting materials, followed by an acid-mediated intramolecular cyclization. mdpi.com Nanocatalysts have also been employed in the multicomponent synthesis of benzo-[h]quinoline-4-carboxylic acid derivatives from pyruvic acid, naphthylamine, and benzaldehydes. acs.org
Table 2: Examples of Multicomponent Reactions for Quinoline Synthesis
| Reaction Name | Reactants | Product Type | Reference |
| Povarov Reaction | Anilines, Aldehydes, Activated Olefins | Tetrahydroquinolines/Quinolines | nih.gov |
| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | mdpi.com |
| Telescoped MCR | 8-Hydroxyquinoline, 4-Methoxyphenylglyoxal, Meldrum's Acid | Furo[3,2-h]quinolinacetic acids | mdpi.com |
| Nanocatalyzed MCR | Pyruvic acid, Naphthylamine, Benzaldehydes | Benzo-[h]quinoline-4-carboxylic acids | acs.org |
Electroreductive Intermolecular Coupling Reactions
Electroreductive coupling presents a unique approach for the synthesis of 2-substituted 4-quinolones. nih.govnih.gov This method involves the cross-coupling of 4-quinolones with carbonyl compounds, a reaction that was previously unknown. nih.gov
Specifically, the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones in the presence of trimethylsilyl (B98337) chloride yields adducts where the benzophenone (B1666685) has reacted at the 2-position of the 4-quinolone. nih.govnih.gov These adducts are initially formed as trimethylsilyl ethers and can be subsequently transformed into 2-(diarylhydroxymethyl)-4-quinolones. nih.govnih.gov
The reaction conditions and the substitution pattern on the quinolone ring can influence the regioselectivity of the coupling. For instance, while 1,3-diethoxycarbonyl-4-quinolones react at the 2-position, the electroreductive coupling of 1,3-diethoxycarbonyl-8-methoxy-4-quinolones with benzophenones occurs at the 4-position. nih.govacs.org This difference in reactivity is attributed to the electronic properties of the quinolone, as explained by density functional theory (DFT) calculations of the lowest unoccupied molecular orbital (LUMO) coefficients. nih.gov
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Proposed Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new transformations. For the palladium-catalyzed synthesis of quinolines from o-aminocinnamonitriles and arylhydrazines, a proposed mechanism involves the formation of a palladiaziridine intermediate, followed by oxidative addition and C-N bond cleavage to form a palladium(II) intermediate. nih.gov Subsequent carbopalladation, protonation, and hydrolysis lead to a ketone intermediate which then undergoes intramolecular cyclization to furnish the quinoline product. nih.gov
In the multicomponent synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, the proposed pathway begins with the base-catalyzed condensation of arylglyoxal with Meldrum's acid to form an unstable aroylmethylene derivative. mdpi.com This is followed by the addition of the 8-hydroxyquinoline anion to this intermediate. mdpi.com Finally, acid treatment cleaves the Meldrum's acid moiety, leading to the final product. mdpi.com
For the electroreductive coupling of 4-quinolones, the reaction is initiated by the reduction of the quinolone at the cathode. The resulting radical anion then couples with the carbonyl compound. The regioselectivity of this coupling is dictated by the LUMO coefficients of the 4-quinolone. nih.gov
Role of Intermediates and Transition States in Quinolinol Formation
Intermediates play a pivotal role in directing the course of a reaction. In many quinoline syntheses, the formation of an imine or an enamine intermediate is a key step. For example, in the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines, the initial oxidation of the allyl alcohol to an α,β-unsaturated aldehyde is followed by condensation with aniline to form an imine intermediate. rsc.org This intermediate then undergoes a series of cyclization and aromatization steps to yield the final quinoline product. rsc.org
Derivatization and Structural Modification Strategies
The derivatization of the quinoline scaffold is a key strategy for modulating the biological activity and physicochemical properties of these compounds. Various structural modifications have been explored to develop potent therapeutic agents. nih.govresearchgate.netmdpi.com
One common strategy involves modifications at the N-1 position of the quinoline ring. For instance, alkylation of chloroquine (B1663885) at the quinoline nitrogen has been performed. nih.gov Another approach focuses on modifying the side chains attached to the quinoline core. For example, a series of N-substituted mefloquine (B1676156) derivatives have been prepared by reacting mefloquine with alkyl bromides. nih.gov
The synthesis of hybrid molecules by linking the quinoline scaffold with other pharmacophoric fragments is also a widely used strategy. researchgate.net For instance, quinolinyl chalcones and chromone (B188151) quinoline derivatives have been synthesized and evaluated for their biological activities. nih.govmdpi.com Furthermore, 2-hydrazinoquinoline (B107646) has been developed as a derivatization agent for the analysis of various metabolites in biological samples using liquid chromatography-mass spectrometry (LC-MS). nih.gov This highlights the versatility of the quinoline scaffold in different chemical applications. nih.gov
Functionalization at Quinoline and Phenyl Moieties
The functionalization of the quinoline and phenyl rings of this compound is a key strategy to modulate its properties. Various synthetic methods have been developed to introduce different functional groups at specific positions.
One common approach involves the use of palladium-mediated cross-coupling reactions. For instance, 5-substituted 7-methoxy-2-(4- or 3-methoxyphenyl)-4(1H)-quinolones can be synthesized from the corresponding 5-trifluoromethanesulfonate-4(1H)-quinolones. researchgate.net These reactions, such as the Suzuki-Miyaura and Stille cross-coupling, allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the C5 position of the quinoline core. researchgate.net Similarly, N-alkylation at the quinoline nitrogen and O-alkylation at the C4-hydroxyl group have been explored, although in some cases, these modifications can lead to a decrease in biological activity. researchgate.net
The phenyl moiety can also be functionalized. For example, derivatives with different substituents on the phenyl ring, such as fluorine, chlorine, and methoxy (B1213986) groups, have been synthesized to investigate their structure-activity relationships. researchgate.net
Another strategy for functionalization is through multicomponent reactions. A one-pot telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid has been used to synthesize 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This method offers an efficient way to build complex molecular architectures in a single step. mdpi.com
The following table summarizes some examples of functionalized this compound analogues and their synthetic methods.
Table 1: Examples of Functionalized this compound Analogues
| Compound | Synthetic Method | Reference |
| 5-Substituted 7-methoxy-2-(4-methoxyphenyl)-4(1H)-quinolones | Palladium-mediated cross-coupling reactions | researchgate.net |
| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | Multicomponent reaction | mdpi.com |
| (E)-3-(2-Nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | Reaction of sulfonamide chalcones with benzaldehydes | scielo.br |
Isomer Synthesis and Stereochemical Control
The synthesis of specific isomers and the control of stereochemistry are crucial for understanding the biological activity of this compound analogues. For instance, the synthesis of all four isomers of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (B1211206) has been reported, with each isomer showing different potency in reversing multidrug resistance in cancer cells. nih.govacs.org
The synthesis of these isomers often involves stereoselective reactions or the separation of diastereomers. For example, the synthesis of (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one results in a pair of enantiomers that crystallize in a centrosymmetric space group. scielo.br
The stereochemistry of these compounds can be determined using various analytical techniques, including X-ray crystallography and liquid chromatography-mass spectrometry (LCMS). scielo.brnih.govacs.org
Strategies for Enhancing Chemical Diversity and Reactivity
Several strategies are employed to enhance the chemical diversity and reactivity of this compound and its analogues. These strategies aim to create libraries of compounds with diverse structures and properties, which can be screened for various biological activities.
One major strategy is Diversity-Oriented Synthesis (DOS) . frontiersin.org DOS involves the creation of structurally diverse and complex small molecules from simple starting materials. frontiersin.org This approach can be used to generate libraries of quinolinone-based compounds with different scaffolds and stereochemistry. nih.gov For example, a "build-couple-pair" strategy can be used to synthesize a variety of macrocyclic compounds with different ring sizes and stereoisomers. nih.gov
Another strategy is the use of multicomponent reactions , as mentioned earlier. mdpi.com These reactions allow for the rapid assembly of complex molecules from three or more starting materials, leading to a high degree of chemical diversity. mdpi.com
The One Strain Many Compounds (OSMAC) strategy is another approach to enhance chemical diversity, particularly in the context of natural product synthesis. researchgate.net By varying the cultivation conditions of a single microbial strain, it is possible to induce the production of a wide range of secondary metabolites, including novel quinolinone derivatives. researchgate.net
Furthermore, the reactivity of the quinolinone scaffold can be exploited to generate further diversity. For example, the 4-hydroxy group can be used as a handle for further functionalization, and the quinoline ring can undergo various chemical transformations, such as electrophilic substitution and cycloaddition reactions. nih.gov
The following table outlines some of the key strategies used to enhance the chemical diversity of this compound and its analogues.
Table 2: Strategies for Enhancing Chemical Diversity
| Strategy | Description | Reference |
| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of structurally diverse and complex molecules. | frontiersin.orgnih.gov |
| Multicomponent Reactions | Reactions involving three or more starting materials to form a complex product. | mdpi.com |
| One Strain Many Compounds (OSMAC) | Variation of cultivation conditions to induce the production of diverse metabolites. | researchgate.net |
| Functional Group Transformation | Chemical modification of existing functional groups to generate new analogues. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial relationships of atoms.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 2-(4-Methoxyphenyl)-4-quinolinol.
The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. For this compound, the spectrum recorded in DMSO-d6 shows distinct signals that correspond to the different types of protons present. rsc.org A singlet observed at a high chemical shift (δ 11.59 ppm) is characteristic of the N-H proton of the quinolone ring, providing strong evidence for the predominance of the 4(1H)-quinolone tautomer in this solvent. rsc.org The aromatic region of the spectrum displays a set of signals corresponding to the protons on the quinoline (B57606) and phenyl rings. Doublets at δ 8.08, 7.81, 7.76, and 7.13 ppm, along with multiplets between δ 7.68-7.62 and a triplet at δ 7.32 ppm, account for all the aromatic protons. rsc.org A sharp singlet at δ 3.85 ppm corresponds to the three protons of the methoxy (B1213986) (-OCH₃) group. rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | | :--- | :--- | | Chemical Shift (δ ppm) | Multiplicity (J Hz) | Assignment | Chemical Shift (δ ppm) | Assignment | | 11.59 | s | 1H (N-H) | 176.83 | C4 (C=O) | | 8.08 | d (7.9) | 1H (Ar-H) | 161.04 | C4' (C-OCH₃) | | 7.81 | d (8.8) | 2H (Ar-H) | 149.65 | C2 | | 7.76 | d (8.3) | 1H (Ar-H) | 140.48 | C8a | | 7.68 - 7.62 | m | 1H (Ar-H) | 131.65 | Ar-C | | 7.32 | t (7.5) | 1H (Ar-H) | 128.84 | Ar-C | | 7.13 | d (8.8) | 2H (Ar-H) | 126.22 | Ar-C | | 6.31 | d (1.7) | 1H (Ar-H) | 124.78 | Ar-C | | 3.85 | s | 3H (-OCH₃) | 124.67 | Ar-C | | | | | 123.08 | Ar-C | | | | | 118.60 | Ar-C | | | | | 114.38 | Ar-C | | | | | 106.49 | C3 | | | | | 55.44 | -OCH₃ | Data sourced from The Royal Society of Chemistry. rsc.org
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, confirming how the different fragments of the molecule are pieced together.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com For this compound, COSY spectra would show correlations between adjacent protons within the quinoline ring system and within the 4-methoxyphenyl (B3050149) ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edu This technique allows for the unambiguous assignment of carbon signals by linking them to their known proton signals. For instance, the proton signal at δ 3.85 ppm would show a correlation to the carbon signal at δ 55.44 ppm, confirming the assignment of the methoxy group. rsc.orgcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. libretexts.orgceitec.cz This is particularly useful for connecting molecular fragments that are not directly bonded and for identifying quaternary carbons (carbons with no attached protons). Key expected HMBC correlations for this compound would include:
A correlation between the methoxy protons (-OCH₃) and the C4' carbon of the phenyl ring, confirming the position of the methoxy group.
Correlations between the protons on the phenyl ring and the C2 carbon of the quinoline ring, which definitively establishes the connection point between the two ring systems.
Correlations from the N-H proton to nearby carbons like C4, C8a, and C5, confirming the quinolone structure.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org The frequencies of these vibrations are characteristic of specific functional groups and can provide insights into the molecule's structure and bonding.
The IR and Raman spectra of this compound are expected to display several characteristic bands corresponding to its functional groups. The presence of a strong absorption band in the IR spectrum between 1640-1680 cm⁻¹ would be attributed to the C=O (carbonyl) stretching vibration of the quinolone ring, providing further evidence for this tautomeric form. masterorganicchemistry.com Other key expected vibrational modes are detailed in the table below.
Table 2: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300-3500 (broad) | Present in the quinolone tautomer. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the quinoline and phenyl rings. |
| C=O Stretch | 1640-1680 (strong, sharp) | Carbonyl stretch, characteristic of the 4(1H)-quinolone form. masterorganicchemistry.com |
| Aromatic C=C Stretch | 1450-1600 | Ring stretching vibrations within the aromatic systems. |
| C-N Stretch | 1200-1350 | Stretching of the carbon-nitrogen bond in the quinoline ring. |
| C-O-C Asymmetric Stretch | 1230-1270 | Asymmetric stretching of the aryl ether linkage in the methoxy group. |
Vibrational spectroscopy is a powerful tool for investigating molecular conformation and tautomerism. The most significant conformational aspect of this compound is the keto-enol tautomerism between the 4(1H)-quinolone and 4-quinolinol forms. The experimental observation of a strong C=O stretching band in the IR spectrum, coupled with the absence of a broad O-H stretching band typical of phenols (around 3200-3600 cm⁻¹), strongly indicates that the equilibrium lies far towards the 4(1H)-quinolone tautomer in the solid state. This is consistent with the evidence from NMR spectroscopy. rsc.org
Furthermore, subtle shifts in the vibrational frequencies of the quinoline and phenyl rings could potentially provide information about the dihedral angle between these two ring systems, reflecting the degree of conformational freedom and intermolecular interactions within the crystal lattice. spectroscopyonline.com
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio of ions with extremely high accuracy. nih.govmdpi.com This precision allows for the determination of a molecule's elemental composition from its exact mass.
For this compound, HRMS analysis provides a measured mass that can be compared to the calculated mass for its chemical formula, C₁₆H₁₃NO₂. The experimental data shows a protonated molecule [M+H]⁺ at an m/z of 252.1023. rsc.org This is in excellent agreement with the calculated exact mass of 252.1019 for the ion C₁₆H₁₄NO₂⁺. rsc.org This close match, with a mass error in the parts-per-million (ppm) range, unequivocally confirms the elemental formula of the compound and rules out other potential structures with the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃NO₂ |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 252.1019 |
X-ray Crystallography for Solid-State Structure Determination
The molecular conformation of this compound is expected to be non-planar. The dihedral angle between the quinoline and the 4-methoxyphenyl ring systems is a critical conformational parameter. In analogous compounds, such as 8-methoxy-4-(4-methoxyphenyl)quinoline, a significant twist is observed, with a dihedral angle of 62.17(1)°. bgsu.edu This twisting is a common feature in 2-phenyl substituted quinolines and quinazolines, where steric hindrance between the aromatic rings prevents a coplanar arrangement. nih.gov For instance, in 4-methylsulfanyl-2-phenyl-quinazoline, the dihedral angle is 13.95(5)°. nih.gov
Table 1: Comparative Dihedral Angles in Related Heterocyclic Compounds
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 8-Methoxy-4-(4-methoxyphenyl)quinoline | Quinoline | Phenyl | 62.17(1) | bgsu.edu |
| 4-Methylsulfanyl-2-phenyl-quinazoline | Quinazoline | Phenyl | 13.95(5) | nih.gov |
| 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one | Quinazolone | Phenyl | 26.44(19) | nih.gov |
The presence of the hydroxyl group at the 4-position and the nitrogen atom within the quinoline ring makes this compound a prime candidate for forming strong intermolecular hydrogen bonds. The 4-hydroxy-2-quinolone tautomer, in particular, can form robust O-H···O hydrogen bonds. mdpi.comhelsinki.fi In many quinolone structures, these hydrogen bonds are a dominant feature, often leading to the formation of dimers or helical chains. nih.govhelsinki.fi For example, in the crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, molecules are connected via O-H···O hydrogen bonds, forming a helical structure. nih.gov
In addition to classical hydrogen bonding, weaker interactions such as C-H···O and C-H···π interactions are expected to play a crucial role in stabilizing the crystal lattice. In the crystal structure of 8-methoxy-4-(4-methoxyphenyl)quinoline, zigzag chains are formed through C-H···O hydrogen bonds, and these chains are further linked by weak C-H···π interactions. bgsu.edu
Electronic Absorption and Emission Spectroscopy (Photophysical Properties)
The photophysical properties of this compound are dictated by its electronic structure, which is characterized by the conjugated π-system of the quinoline and phenyl rings.
Derivatives of 2-aryl-quinolines typically exhibit complex UV-Visible absorption spectra with multiple bands in the UV region, corresponding to π→π* electronic transitions. nih.gov For quinoline derivatives, these absorption bands are generally observed between 250 and 400 nm. nih.govacs.org The presence of the 4-methoxyphenyl group, an electron-donating substituent, and the 4-hydroxyl group can influence the position and intensity of these absorption bands. In related 2-aryl-4-methoxyquinoline derivatives, intense absorption peaks are noted in the 310–350 nm range, with less intense bands around 360–380 nm. researchgate.net The absorption spectrum of a molecule is influenced by the solvent environment, a phenomenon known as solvatochromism.
Table 2: Typical UV-Visible Absorption Maxima for Related Quinoline Derivatives
| Compound Class | Typical Absorption Range (nm) | Electronic Transition | Reference |
|---|---|---|---|
| Trifluoromethylated quinoline-phenol Schiff bases | 250 - 500 | π → π* | nih.gov |
| 2-Aryl-4-methoxyquinolines | 310 - 380 | π → π* | researchgate.net |
| 7-(Diethylamino)quinolone chalcones | Varies with solvent | Intramolecular Charge Transfer (ICT) | acs.org |
Many quinoline derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. The emission properties are highly dependent on the molecular structure and the presence of substituent groups. For instance, some trifluoromethylated quinoline-phenol Schiff bases exhibit fluorescence quantum yields ranging from low to good (Φf = 0.12–0.85) in various solvents. nih.gov The emission wavelengths for quinoline derivatives can vary widely, often appearing in the blue to green region of the visible spectrum. nih.govresearchgate.net
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many quinoline derivatives, particularly those with a hydroxyl group. researchgate.netresearchgate.net The absorption and fluorescence spectra of such compounds can exhibit shifts in their maxima depending on the solvent's polarity. researchgate.net A redshift (bathochromic shift) in the fluorescence spectrum with increasing solvent polarity is often indicative of an excited state that is more polar than the ground state. researchgate.netresearchgate.net
This solvatochromic behavior can be utilized to estimate the change in dipole moment upon excitation. By plotting the Stokes shift against a solvent polarity function (like the Lippert-Mataga plot), the difference between the excited-state (μe) and ground-state (μg) dipole moments can be determined. researchgate.netresearchgate.net For many hydroxyquinoline derivatives, the excited-state dipole moment is found to be greater than the ground-state dipole moment, which is consistent with an intramolecular charge transfer process upon photoexcitation. researchgate.net This suggests that in the excited state, there is a greater separation of charge within the molecule. While direct experimental determination for this compound is pending, the principles of solvatochromism strongly suggest that its photophysical properties would be sensitive to the solvent environment. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a primary tool for predicting the molecular properties of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between these orbitals is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. mdpi.com
DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net For quinoline derivatives, studies show that the HOMO is often localized on the electron-rich quinoline ring system, while the LUMO may be distributed across the quinoline and its substituents. mdpi.com The specific distribution is influenced by the nature and position of substituents. For instance, in studies of related 8-hydroxyquinoline (B1678124) derivatives, the HOMO is typically found near the quinoline and 1,4-quinone units, with the LUMO located on the naphthoquinone and benzene (B151609) parts of the quinoline moiety. mdpi.com
The energy gap and other related quantum chemical descriptors derived from DFT calculations help to characterize the molecule's reactivity.
Table 1: Calculated Reactivity Descriptors for a Representative 8-Hydroxyquinoline Derivative Data adapted from a study on 2-(morpholinomethyl)-8-hydroxy-1,4-naphthoquinone, illustrating typical parameters obtained via DFT calculations. mdpi.com
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.113 | Indicates electron-donating capability. |
| LUMO Energy | ELUMO | -3.622 | Indicates electron-accepting capability. |
| Energy Gap | ΔE | 2.491 | Correlates with chemical reactivity. |
| Ionization Potential | I | 6.113 | Energy required to remove an electron. |
| Electron Affinity | A | 3.622 | Energy released when an electron is added. |
| Global Hardness | η | 1.245 | Measures resistance to charge transfer. |
| Electronegativity | χ | 4.867 | Measures the power to attract electrons. |
| Electrophilicity Index | ω | 9.513 | Describes the electrophilic nature of a molecule. |
These calculations provide a quantitative basis for understanding how structural modifications, such as changing substituents on the phenyl or quinoline rings, would alter the electronic behavior of 2-(4-Methoxyphenyl)-4-quinolinol.
DFT has proven to be a highly effective tool for predicting spectroscopic data, which is invaluable for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common DFT-based approach used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net
In numerous studies on quinoline derivatives, researchers calculate the theoretical NMR spectra and compare them with experimental data. mdpi.com A strong correlation between the calculated and observed chemical shifts serves to confirm the proposed molecular structure. For example, in the analysis of new 8-hydroxyquinoline derivatives, calculated ¹³C NMR chemical shifts showed a correlation coefficient of 0.9806 with experimental values, providing robust validation of the structure. mdpi.com This predictive power is crucial for distinguishing between isomers and confirming the regiochemistry of reactions.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Representative 8-Hydroxyquinoline Derivative Data adapted from a study on 2-methyl-8-hydroxy-1,4-naphthoquinone, demonstrating the accuracy of DFT/GIAO calculations. mdpi.com
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |
| C2 | 148.2 | 149.5 |
| C3 | 134.1 | 134.7 |
| C4 | 184.3 | 180.1 |
| C4a | 131.9 | 131.6 |
| C5 | 132.8 | 132.5 |
| C6 | 126.3 | 126.9 |
| C7 | 136.5 | 137.0 |
| C8 | 118.8 | 118.6 |
| C8a | 132.8 | 132.5 |
| C1' | 185.0 | 180.9 |
Such computational analyses would be instrumental in confirming the synthesis of this compound and assigning its spectral peaks unambiguously.
Beyond static properties, DFT is used to explore reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier) required for the reaction to proceed.
For quinoline-based systems, this approach has been used to study mechanisms like tautomerization. In a detailed study of a related quinolinone derivative, DFT calculations were used to investigate the proton transfer mechanism between keto and enol forms. nih.gov The calculations identified the transition state structure and determined the energy barriers for the transformation in both the gas phase and in solution. nih.gov This type of analysis can elucidate whether a proposed reaction mechanism is energetically feasible and can predict the most likely pathway among several alternatives. For the synthesis of this compound, DFT could be employed to model the key bond-forming steps, such as the cyclization of the quinoline ring, providing a theoretical foundation for optimizing reaction conditions.
Molecular Dynamics (MD) Simulations
In the context of quinoline derivatives, MD simulations have been used to assess the structural stability of these molecules when interacting with biological targets or in solution. researchgate.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the deviation of the molecule's structure from its initial state, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual atoms or residues. A stable RMSD value over the simulation time suggests that the molecule has reached an equilibrium conformation, while RMSF analysis can highlight which parts of the molecule are most rigid or flexible. nih.gov For this compound, MD simulations could be used to study its conformational preferences, the dynamics of its hydroxyl group, and its interactions with different solvent environments.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or in some cases, biological properties. These models use calculated molecular descriptors to predict the properties of new, untested compounds.
While many studies focus on biological activity (QSAR), the QSPR approach can also be applied to non-biological properties. For complex organic molecules like quinoline derivatives, QSPR can be used to predict characteristics relevant to materials science and photophysics.
For instance, studies on other organic compounds have successfully correlated structural descriptors with properties relevant to Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). researchgate.net In such a study, DFT-calculated parameters (like HOMO/LUMO energies) and other molecular descriptors are used to build a model that can predict properties like charge transport rates and open-circuit voltage. researchgate.net A similar QSPR model for this compound and its analogues could correlate structural features (e.g., Hammett parameters of substituents, molecular volume, dipole moment) with non-biological properties such as solubility in different organic solvents, melting point, or photophysical characteristics like absorption and emission wavelengths. This would enable the rational design of new derivatives with tailored physical properties.
Coordination Chemistry and Metallosupramolecular Architectures
Ligand Properties and Metal Complexation
The coordination chemistry of 2-(4-methoxyphenyl)-4-quinolinol is predicated on its molecular structure, which features key functional groups capable of donating electron pairs to a metal center. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 4-position are the primary sites for metal chelation.
Chelation Behavior of this compound and Related Ligands
The chelation of this compound with metal ions is expected to occur through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the 4-hydroxyl group, forming a stable five-membered chelate ring. This bidentate coordination mode is characteristic of 4-hydroxyquinoline (B1666331) derivatives. The presence of the 4-methoxyphenyl (B3050149) group at the 2-position can influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability and geometry of the resulting metal complexes.
Studies on related quinoline-based ligands, such as Schiff bases derived from quinoline-3-carbohydrazide (B3054276), have shown that coordination often occurs through the azomethine nitrogen and a carbonyl or phenolic oxygen. mdpi.com For instance, in metal complexes of Schiff bases prepared from quinoline-3-carbohydrazide and various aldehydes, the ligands coordinate to the metal ions via the azomethine nitrogen and either the carbonyl oxygen or a phenolic oxygen, depending on the aldehyde used. mdpi.com Similarly, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating through a sulfur atom and an amine group to form a five-membered chelate ring with metal ions. nih.gov These examples support the predicted bidentate N,O-coordination for this compound.
Stoichiometry and Stability of Metal Complexes
The stoichiometry of metal complexes with this compound is anticipated to be influenced by the charge and coordination number of the metal ion, as well as the reaction conditions. Typically, bidentate ligands like 4-quinolinols form complexes with metal-to-ligand ratios of 1:1, 1:2, or 1:3. For divalent transition metal ions, octahedral or tetrahedral geometries are common, often with stoichiometries of [ML₂] or [ML₂(H₂O)₂]. mdpi.comjocpr.com
The stability of these metal complexes is governed by factors such as the nature of the metal ion and the ligand. The stability of metal complexes with related 8-mercaptoquinoline (B1208045) ligands was found to decrease in the order Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II). mdpi.com For copper(II) complexes with 4-quinolone antibiotics, the stability is strongly related to the electronic properties of other ligands coordinated to the metal center. nih.gov It is expected that complexes of this compound would exhibit significant stability due to the chelate effect.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Geometries | Reference |
| Cu(II) | 1:2 | Square Planar, Distorted Octahedral | mdpi.comjocpr.com |
| Co(II) | 1:2 | Octahedral, Tetrahedral | mdpi.comjocpr.com |
| Ni(II) | 1:2 | Octahedral | mdpi.com |
| Mn(II) | 1:2 | Octahedral | mdpi.comnih.gov |
| Fe(II)/Fe(III) | 1:2 | Octahedral | mdpi.comjocpr.com |
| Zn(II) | 1:2 | Tetrahedral | nih.gov |
| Cd(II) | 1:2 | Octahedral | nih.gov |
Table 1: Expected Stoichiometry and Geometry of Metal Complexes with this compound based on Related Compounds
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. Characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques.
Preparation of Transition Metal Complexes
The synthesis of transition metal complexes with quinoline-based ligands is often carried out in alcoholic solutions, sometimes under reflux conditions. For example, complexes of Mn(II), Co(II), and Cd(II) with 2-(pyridin-4-yl)quinoline-4-carboxylic acid were synthesized under hydrothermal conditions. nih.gov In other preparations, an ethanolic solution of the ligand is mixed with an aqueous or ethanolic solution of the metal salt, and the reaction mixture is refluxed for several hours. nih.govjocpr.com The pH of the solution can be an important factor, and it is sometimes adjusted to facilitate complex formation. jocpr.com A general method for the preparation of transition metal complexes with this compound would involve reacting the ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a 1:2 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol.
Spectroscopic Signatures of Complex Formation (e.g., IR, UV-Vis, NMR shifts in complexes)
Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: In the IR spectrum of the free this compound ligand, a broad band corresponding to the O-H stretching vibration of the hydroxyl group would be expected. Upon complexation, the disappearance of this band would indicate deprotonation and coordination of the oxygen atom. Furthermore, shifts in the C=N and C-O stretching vibrations of the quinoline ring would provide evidence of coordination. For instance, in metal complexes of a Schiff base hydrazone containing a quinoline moiety, a shift in the C=N band to lower or higher frequencies upon complexation was observed. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are expected to differ significantly from that of the free ligand. The spectra of the complexes will show bands arising from d-d transitions of the metal ion and charge transfer transitions between the ligand and the metal. The positions of these bands can provide information about the geometry of the complex. For example, octahedral Co(II) complexes typically show absorption bands in the visible region corresponding to the ⁴T₁g → ⁴A₂g transition. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites (i.e., the quinoline ring) would be expected to change. In the ¹H NMR spectra of Schiff bases derived from quinoline-3-carbohydrazide, the azomethine proton signal is significantly affected by complexation. mdpi.com
| Spectroscopic Technique | Expected Signature of Complexation | Reference |
| IR Spectroscopy | Disappearance of O-H stretch; Shift in C=N and C-O stretches | mdpi.commdpi.com |
| UV-Vis Spectroscopy | Appearance of d-d and charge-transfer bands | mdpi.com |
| NMR Spectroscopy | Shifts in the signals of protons and carbons of the quinoline ring | mdpi.com |
Table 2: Expected Spectroscopic Signatures for Metal Complexes of this compound
Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)
While no crystal structures of metal complexes with this compound have been reported, studies on related compounds offer valuable insights. For example, the crystal structures of Mn(II), Co(II), and Cd(II) complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid revealed one-dimensional chain structures that form 3D supramolecular networks through hydrogen bonding. nih.gov In these complexes, the metal ions are typically in an octahedral coordination environment. nih.gov X-ray diffraction studies of Cu(II) and Co(II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (B83284) have shown octahedral and tetrahedral geometries, respectively. jocpr.com A crystal structure of 8-methoxy-4-(4-methoxyphenyl)quinoline, a related compound, has been determined, providing data on the planarity of the quinoline ring and the dihedral angle with the methoxyphenyl substituent. nih.gov Such data would be invaluable for understanding the steric and electronic influences on the coordination of this compound.
Supramolecular Interactions in Metal Complexes and Assemblies of this compound
Role of Non-Covalent Interactions (e.g., C-H···O, O-H···O, C-H···π, π-π Stacking)
While specific crystallographic studies on metal complexes of this compound are not widely reported in the surveyed literature, the expected non-covalent interactions can be inferred from the molecular structure of the ligand itself and from studies of analogous quinoline derivatives. The ligand possesses several key functional groups that are prone to participate in such interactions: the quinoline ring system, the methoxy-substituted phenyl ring, and the hydroxyl group at the 4-position of the quinoline.
In the solid state, these groups can engage in a network of interactions that stabilize the crystal lattice of both the free ligand and its metal complexes. For instance, studies on the related compound 8-Methoxy-4-(4-methoxyphenyl)quinoline have revealed the presence of C—H···O hydrogen bonds and weak C—H···π interactions that link the molecules into chains. researchgate.net It is highly probable that metal complexes of this compound would exhibit a similar or even richer variety of such interactions.
The primary non-covalent interactions anticipated in the metal complexes of this compound include:
Hydrogen Bonding: The hydroxyl group (-OH) of the quinolinol moiety is a strong hydrogen bond donor and can form robust O-H···O or O-H···N bonds with suitable acceptors, such as solvent molecules, counter-ions, or adjacent ligands within the crystal lattice.
C-H···O Interactions: The numerous C-H bonds of the aromatic rings and the methoxy (B1213986) group can act as weak hydrogen bond donors, interacting with the oxygen atom of the methoxy group or the hydroxyl group on neighboring molecules.
π-π Stacking: The planar quinoline and phenyl ring systems are susceptible to π-π stacking interactions. These can occur in either a face-to-face or offset fashion, contributing significantly to the stabilization of the crystal packing. The electron-rich nature of the methoxy-substituted phenyl ring and the quinoline system can facilitate these interactions.
C-H···π Interactions: The C-H bonds of one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule. This type of interaction is common in structures containing multiple aromatic rings.
These non-covalent interactions play a crucial role in directing the self-assembly of the metal complexes into higher-order supramolecular architectures. The interplay of these forces governs the final three-dimensional structure, which in turn influences the material's physical and chemical properties.
Table of Potential Non-Covalent Interactions in this compound Metal Complexes
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| O-H···O | Quinolinol -OH | Methoxy -O, Quinolinol -OH, Solvent | Strong directional interaction, key in forming chains or sheets |
| C-H···O | Aromatic C-H, Methoxy C-H | Methoxy -O, Quinolinol -OH | Weaker, but numerous; contributes to overall lattice energy |
| π-π Stacking | Quinoline Ring, Phenyl Ring | Quinoline Ring, Phenyl Ring | Important for close packing of aromatic systems |
| C-H···π | Aromatic C-H, Methoxy C-H | Quinoline Ring, Phenyl Ring | Directional interaction contributing to specific orientations |
Design Principles for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design of coordination polymers and Metal-Organic Frameworks (MOFs) is a focal point of modern materials science, aiming to create porous materials with tailored properties for applications in gas storage, separation, and catalysis. nih.gov The ligand this compound presents several features that make it a promising candidate for the construction of such materials.
The fundamental principle in designing coordination polymers and MOFs involves the selection of appropriate metal ions or clusters (nodes) and organic ligands (linkers) that will self-assemble into a desired network structure. nih.gov The geometry of the ligand and the coordination preference of the metal ion are the primary determinants of the resulting framework's topology.
For this compound, the key design considerations include:
Coordination Sites: The ligand offers a bidentate N,O-chelation site through the quinoline nitrogen and the hydroxyl oxygen. This chelation provides a stable coordination environment for a metal ion.
Functionality for Extension: While the primary coordination mode is chelating, the potential for the ligand to bridge between metal centers to form extended structures would depend on the reaction conditions and the presence of other coordinating species. The methoxy group is generally not considered a strong coordinating group but could potentially interact with highly Lewis acidic metal centers under specific conditions. To create higher-dimensional structures, co-ligands or modification of the quinoline backbone would likely be necessary.
Supramolecular Control: The non-covalent interactions discussed in the previous section become critical design elements. The predictable nature of hydrogen bonding and π-π stacking can be harnessed to guide the assembly of the coordination units into specific one-, two-, or three-dimensional networks. For instance, intermolecular hydrogen bonds between uncoordinated hydroxyl groups could link individual coordination complexes into chains or layers.
Solvent and Template Effects: The choice of solvent can significantly influence the final structure by competing for coordination sites or by templating the formation of specific framework topologies through host-guest interactions.
The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are heated in a suitable solvent. The slow crystallization process under these conditions allows for the formation of well-ordered crystalline materials.
Table of Design Principles for Coordination Polymers with this compound
| Design Principle | Key Feature of Ligand | Desired Structural Outcome |
| Node and Linker Approach | Bidentate N,O-chelating site | Formation of discrete metal complexes or 1D chains |
| Supramolecular Assembly | -OH and aromatic rings | Higher-dimensional networks directed by H-bonds and π-stacking |
| Use of Co-ligands | Potential for bridging via auxiliary linkers | 2D or 3D Metal-Organic Frameworks |
| Solvent Templating | - | Control over porosity and network interpenetration |
Applications in Advanced Materials Science and Analytical Chemistry
Applications in Organic Light-Emitting Diodes (OLEDs) and Transistors
Quinoline (B57606) derivatives are recognized for their potential in optoelectronic applications due to their inherent electron-deficient nature, which facilitates electron transport. tees.ac.uknih.govrsc.org This property, combined with high thermal and chemical stability, makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.netresearchgate.net
Design Principles for Optoelectronic Materials Based on Quinoline Derivatives
The design of optoelectronic materials based on quinoline derivatives often follows a donor-π-acceptor (D-π-A) or a donor-acceptor-donor-π-acceptor (D-A-D-π-A) framework. tees.ac.uknih.gov In these architectures, the electron-deficient quinoline ring typically serves as the acceptor moiety. tees.ac.ukrsc.org This is often coupled with an electron-rich unit, such as carbazole, which acts as the donor. tees.ac.uknih.govrsc.org The π-conjugated spacer, like a thiophene-based unit, facilitates intramolecular charge transfer (ICT) from the donor to the acceptor, a crucial process for the functionality of these materials. mdpi.com
The strategic placement of substituents on the quinoline scaffold allows for the fine-tuning of the material's photophysical and electronic properties. nih.gov For instance, modifying the donor and acceptor units can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's band gap and emission characteristics. tees.ac.uk This modular approach enables the rational design of materials with tailored properties for specific optoelectronic applications. nih.gov
Photophysical Performance and Charge Transport Characteristics in Devices
The photophysical properties of quinoline derivatives are central to their performance in OLEDs. These compounds typically absorb light in the UV-visible region and exhibit fluorescence emission. mdpi.com The fluorescence quantum yield and emission wavelength can be modulated by the molecular structure and the polarity of the surrounding medium. mdpi.com For example, polysubstituted quinolines with a donor-π-acceptor architecture exhibit fluorescence emission originating from a π-π* transition of the conjugated system. mdpi.com
In the context of charge transport, the electron-withdrawing nature of the quinoline core enhances the electron-transporting capability of these materials. nih.gov This is a desirable characteristic for n-type organic semiconductors used in OFETs and as electron transport layers in OLEDs. The charge transport properties can be further optimized by modifying the molecular packing and intermolecular interactions in the solid state.
Fluorescent Probes and Chemosensors
The inherent fluorescence of quinoline derivatives makes them excellent candidates for the development of fluorescent probes and chemosensors. These tools are instrumental in detecting and quantifying various analytes with high sensitivity and selectivity. nanobioletters.commdpi.com
Principles of Fluorescence-Based Sensing and Design Considerations
Fluorescence-based sensing relies on changes in the fluorescence properties of a probe upon interaction with a target analyte. mdpi.com Common mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). mdpi.comresearchgate.net In many quinoline-based sensors, the nitrogen atom of the quinoline ring acts as a binding site for the analyte, leading to a modulation of the probe's fluorescence. nih.gov
The design of effective fluorescent probes involves several key considerations. A modular design is often employed, allowing for the systematic optimization of the probe's properties. nih.gov This includes incorporating a recognition unit (receptor) for selective binding to the analyte and a signaling unit (fluorophore) that reports the binding event through a change in fluorescence. nih.gov For instance, 8-hydroxyquinoline (B1678124) is a common scaffold used for metal ion recognition. asianpubs.org The solubility of the probe in the desired medium, typically aqueous for biological or environmental applications, is another critical factor. researchgate.net
Selective Detection of Non-Biological Analytes
Quinoline-based fluorescent probes have demonstrated high selectivity for a variety of non-biological analytes, particularly metal ions. asianpubs.orgbohrium.combohrium.com By carefully designing the receptor site, probes can be tailored to detect specific ions such as Zn²⁺, Cu²⁺, Fe³⁺, and others. mdpi.comasianpubs.orgarabjchem.org
For example, a "turn-on" fluorescent probe for Zn²⁺ was developed based on a quinoline derivative. arabjchem.org In the absence of Zn²⁺, the probe exhibits weak fluorescence. Upon binding with Zn²⁺, a rigid complex is formed, which inhibits non-radiative decay pathways and leads to a significant enhancement of fluorescence. arabjchem.org Similarly, "turn-off" probes have been designed where the fluorescence is quenched upon binding to the analyte, as seen in some copper sensors. asianpubs.org The detection limits for these probes can be very low, reaching nanomolar and even picomolar concentrations. arabjchem.orgacs.org
Table 1: Examples of Quinoline-Based Fluorescent Probes for Metal Ion Detection
| Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| Zn²⁺ | Turn-on fluorescence | 17.7 nM | arabjchem.org |
| Cu²⁺ | Fluorescence quenching | 1.03 µM | rsc.org |
| Fe³⁺ | Fluorescence quenching | 0.16841 µM | mdpi.com |
| Zn²⁺ | Two-photon fluorescence | 15.1 pM | acs.org |
| S²⁻ | Turn-on fluorescence | 269 nM | researchgate.net |
Analytical Reagents and Spectrophotometric Methodologies
Beyond fluorescence-based methods, quinoline derivatives, including 8-hydroxyquinoline and its analogues, are widely used as analytical reagents in spectrophotometric analysis. migrationletters.comccsenet.orglew.roajol.info This technique relies on the formation of colored complexes between the reagent and the analyte, which can be quantified by measuring the absorbance of light at a specific wavelength. ajol.info
Spectrophotometric methods offer a simple, rapid, and cost-effective means for determining the concentration of various metal ions. ccsenet.orglew.ro For example, 8-hydroxyquinoline forms a stable chelate with zinc, which has a maximum absorption at 384 nm, allowing for the determination of zinc in pharmaceutical samples. ccsenet.org Similarly, azo-derivatives of 8-hydroxyquinoline have been synthesized and used for the spectrophotometric determination of copper(II) ions. migrationletters.comlew.ro
The development of these methods involves optimizing various parameters, such as pH, reagent concentration, and reaction time, to ensure the formation of a stable and intensely colored complex. migrationletters.com The stoichiometry of the metal-ligand complex is also determined, often using methods like the mole ratio method or Job's method of continuous variations. nih.govlew.ro
Table 2: Spectrophotometric Determination of Metal Ions using Quinoline-Based Reagents
| Target Analyte | Reagent | λmax (nm) | Application | Reference |
| Copper (II) | 4-((8-Hydroxyquinolin-5-yl)diazenyl)benzoic acid | 420 | Various samples | migrationletters.com |
| Zinc | 8-Hydroxyquinoline | 384 | Pharmaceutical samples | ccsenet.org |
| Iron (III) | 8-Hydroxyquinoline | 359 | Tap water | ajol.info |
| Copper (II) | (E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline | 454 | Pharmaceutical formulations | lew.ro |
| Iridium (III) | 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | 425 | Microscale amounts | ijcce.ac.ir |
Development of Analytical Methods for Metal Ion Detection
There is a lack of specific studies detailing the application of 2-(4-Methoxyphenyl)-4-quinolinol as a primary reagent for creating new analytical methods for detecting metal ions. The broader class of 8-hydroxyquinoline derivatives is frequently employed as fluorescent chemosensors and for the extraction and separation of metal ions due to their ability to form stable, often colored or fluorescent, metal chelates. scispace.comrroij.com This chelating action is the basis for their use in analytical chemistry. researchgate.net However, specific research validating This compound for this role, including data on its selectivity, sensitivity, and the types of metal ions it can detect, is not present in the available literature.
Q & A
Q. Basic Research Focus
- Antimicrobial activity : Test against Gram-positive/negative bacteria using agar diffusion or broth microdilution assays. Compare with 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid, which shows enhanced activity due to methoxy/hydroxyl groups .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) often exhibit higher potency .
Methodological Note : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to assess selectivity .
How can structure-activity relationships (SAR) be systematically studied for 4-quinolinol derivatives?
Q. Advanced Research Focus
- Substituent variation : Syntize analogs with modified methoxy/hydroxyl positions (e.g., 2-hydroxy-6-methoxy vs. 4-hydroxy-2-methyl) to assess functional group contributions .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding via hydroxyl groups) .
- Bioisosteric replacement : Replace the methoxyphenyl group with trifluoromethyl or thiophene moieties to modulate lipophilicity and target engagement .
Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
How should researchers address contradictions in biological data across studies?
Advanced Research Focus
Common discrepancies arise from:
- Solubility variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm compound stability via HPLC .
- Assay conditions : Control pH (e.g., quinolinols may chelate metal ions at neutral pH) and temperature to ensure reproducibility .
- Structural analogs : Compare results with closely related compounds (e.g., 2-(2-heptenyl)-3-methyl-4-quinolinol) to isolate substituent-specific effects .
Resolution Strategy : Replicate conflicting studies under identical conditions and validate using orthogonal assays (e.g., fluorescence-based cytotoxicity alongside MTT) .
What advanced techniques are used to study the metabolic fate and pharmacokinetics of this compound?
Q. Advanced Research Focus
- Isotope tracing : Use ¹⁴C-labeled derivatives to track metabolic pathways in vitro/in vivo. For example, monitor hepatic clearance via LC-MS/MS .
- Microsomal stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites .
- Pharmacokinetic modeling : Integrate absorption, distribution, metabolism, and excretion (ADME) data to predict bioavailability and dosing regimens .
Technical Note : Pair with radiolabeled analogs to quantify tissue distribution and excretion routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
